2-cyclopropyl-2-methylpropanal
Description
Structure
3D Structure
Properties
CAS No. |
1936689-91-6 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-cyclopropyl-2-methylpropanal |
InChI |
InChI=1S/C7H12O/c1-7(2,5-8)6-3-4-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
JPFVGZCDZALHHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1CC1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyclopropyl 2 Methylpropanal
Precursor Synthesis and Preparative Strategies
The synthesis of 2-cyclopropyl-2-methylpropanal often begins with the construction of suitable precursors that already contain the characteristic cyclopropyl (B3062369) group. These precursors are then converted to the final aldehyde product through various functional group interconversions.
Stereoselective Cyclopropanation Reactions in Precursor Formation
The formation of the cyclopropane (B1198618) ring is a critical step in the synthesis of this compound precursors. Stereoselective cyclopropanation reactions are employed to control the three-dimensional arrangement of atoms, which is often crucial for the biological activity and physical properties of the final product.
Several methods for stereoselective cyclopropanation have been developed. unl.pt One common approach is the transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene. unl.ptorganic-chemistry.org Rhodium and copper catalysts are frequently used for this purpose and can provide high levels of diastereoselectivity and enantioselectivity, particularly when chiral ligands are employed. unl.ptorganic-chemistry.org For instance, the use of chiral rhodium complexes can lead to the formation of optically pure cyclopropanes. organic-chemistry.org
Another widely used method is the Simmons-Smith reaction, which involves the use of a diiodomethane (B129776) and a zinc-copper couple. researchgate.netmarquette.edu This reaction is known for its reliability and is often used in the synthesis of complex natural products containing cyclopropane rings. marquette.edu The stereoselectivity of the Simmons-Smith reaction can be influenced by the presence of directing groups, such as hydroxyl groups, on the alkene substrate. unl.ptmarquette.edu
Furthermore, the Corey-Chaykovsky reaction provides a valuable route to cyclopropanes from α,β-unsaturated ketones. nih.gov This method utilizes sulfur ylides to deliver a methylene (B1212753) group to the double bond. nih.gov The stereochemical outcome of this reaction can often be predicted and controlled.
Table 1: Comparison of Stereoselective Cyclopropanation Methods
| Method | Reagents | Key Features |
| Transition Metal-Catalyzed Decomposition of Diazo Compounds | Alkene, Diazo compound, Rhodium or Copper catalyst | High diastereo- and enantioselectivity achievable with chiral ligands. unl.ptorganic-chemistry.org |
| Simmons-Smith Reaction | Alkene, Diiodomethane, Zinc-Copper couple | Reliable and often used for complex molecules. Stereoselectivity can be directed by functional groups. researchgate.netmarquette.edu |
| Corey-Chaykovsky Reaction | α,β-Unsaturated ketone, Sulfur ylide | Forms cyclopropanes from enones. Stereoselectivity is often predictable. nih.gov |
Functional Group Interconversions Leading to the Aldehyde Moiety
Once a suitable cyclopropyl-containing precursor has been synthesized, the next step is to introduce the aldehyde functional group. This is typically achieved through a series of functional group interconversions. solubilityofthings.comfiveable.me A common strategy involves the oxidation of a primary alcohol. solubilityofthings.com For example, a precursor such as 2-cyclopropyl-2-methylpropan-1-ol (B1457631) can be oxidized to this compound. nih.gov
A variety of oxidizing agents can be used for this transformation, including pyridinium (B92312) chlorochromate (PCC), Swern oxidation, and Dess-Martin periodinane. solubilityofthings.com The choice of reagent depends on the sensitivity of other functional groups in the molecule and the desired reaction conditions.
Alternatively, the aldehyde can be generated from other functional groups such as nitriles, esters, or carboxylic acids. imperial.ac.uk For example, a nitrile can be reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu Esters can also be selectively reduced to aldehydes under carefully controlled conditions. imperial.ac.uk These methods provide flexibility in the synthetic design and allow for the use of a wider range of starting materials.
Direct Synthetic Routes to this compound
In addition to the precursor-based approaches, direct synthetic routes to this compound have also been developed. These methods aim to construct the target molecule in a more convergent and efficient manner.
Asymmetric and Enantioselective Synthesis Pathways
The development of asymmetric and enantioselective methods for the synthesis of this compound is of significant interest, as it allows for the preparation of single enantiomers of the compound. nih.govnih.govnih.gov Chiral auxiliaries and catalysts are often employed to achieve high levels of enantioselectivity. nd.edu
One approach involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. nih.gov For example, a chiral Lewis acid can be used to catalyze a [3+2] photocycloaddition of an aryl cyclopropyl ketone to generate a cyclopentane (B165970) ring with high enantiocontrol. nih.gov While this example leads to a different ring system, the principle of using a chiral catalyst to control stereochemistry is broadly applicable.
Another strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation is complete, the auxiliary is removed. This approach has been successfully used in the asymmetric synthesis of various cyclopropane-containing molecules. nd.edu
Catalytic Approaches in Aldehyde Formation
Catalytic methods play a crucial role in the direct synthesis of this compound, offering advantages in terms of efficiency, selectivity, and sustainability. nih.govresearchgate.net One of the most important catalytic reactions for aldehyde synthesis is hydroformylation. nih.govresearchgate.net This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond.
Rhodium-catalyzed hydroformylation of cyclopropyl-functionalized trisubstituted alkenes has been shown to be a highly effective method for producing chiral cyclopropyl aldehydes with high chemo-, regio-, and enantioselectivity. nih.govresearchgate.net The use of specifically designed chiral ligands, such as (R,S)-DTBM-Yanphos, is key to achieving high levels of enantiomeric excess. nih.gov
Other catalytic approaches to aldehyde formation include the oxidation of primary alcohols using catalytic amounts of an oxidizing agent, such as a TEMPO-based catalyst system. researchgate.net These methods are often more environmentally friendly than stoichiometric oxidation reactions.
Optimization of Reaction Conditions and Yields for Scalability
For any synthetic method to be practical, it must be scalable, meaning that it can be performed on a large scale to produce significant quantities of the target compound. researchgate.netbeilstein-journals.orgnih.gov The optimization of reaction conditions is a critical step in achieving scalability. researchgate.netnih.gov
Factors that are typically optimized include reaction temperature, concentration of reactants, choice of solvent, and catalyst loading. researchgate.netnih.gov Design of Experiments (DoE) is a statistical tool that can be used to systematically explore the effects of multiple variables on the reaction outcome and identify the optimal conditions. nih.gov
For example, in a palladium-catalyzed reaction, the choice of ligand and base can have a significant impact on the yield and selectivity of the reaction. researchgate.net By carefully screening different ligands and bases, it is possible to identify a combination that gives the desired product in high yield and purity.
Furthermore, for large-scale syntheses, it is often necessary to develop work-up and purification procedures that are efficient and practical. beilstein-journals.org This may involve crystallization, distillation, or chromatography on a large scale.
Table 2: Factors for Optimization in Scalable Synthesis
| Factor | Description | Importance |
| Temperature | The temperature at which the reaction is carried out. | Can affect reaction rate, selectivity, and stability of reactants and products. researchgate.netnih.gov |
| Concentration | The amount of reactants per unit volume of solvent. | Can influence reaction rate and the formation of side products. nih.gov |
| Solvent | The liquid in which the reaction is performed. | Can affect solubility of reactants, reaction rate, and selectivity. |
| Catalyst Loading | The amount of catalyst used relative to the substrate. | A lower catalyst loading is desirable for cost and environmental reasons. |
| Ligand/Base | Additives that can influence the reactivity and selectivity of the catalyst. | Crucial for optimizing the performance of many catalytic systems. researchgate.net |
Novel Synthetic Protocols and Green Chemistry Considerations
Recent advancements in chemical synthesis have paved the way for innovative approaches to producing this compound. These methods prioritize not only high yields and selectivity but also environmental sustainability and process efficiency. Key areas of development include the adoption of continuous-flow technologies and the exploration of greener synthetic pathways.
Continuous-flow chemistry has emerged as a powerful alternative to traditional batch processing, offering significant advantages in terms of safety, scalability, and process control. The application of this technology to the synthesis of aldehydes, including potentially this compound, often involves the hydroformylation of the corresponding alkene.
One plausible route to this compound is the hydroformylation of 1-cyclopropyl-1-methylethylene. In a continuous-flow setup, a solution of the alkene and a suitable rhodium-based catalyst is continuously passed through a heated reactor under a pressurized atmosphere of syngas (a mixture of carbon monoxide and hydrogen). illinois.edu The product stream is then collected, and the aldehyde can be isolated.
Research into the continuous-flow hydroformylation of various alkenes has demonstrated the feasibility of this approach. For instance, systems utilizing supercritical carbon dioxide (scCO₂) as a transport vector for reactants and products, with the catalyst immobilized in an ionic liquid, have shown high efficiency and catalyst retention. nih.govpsu.eduacs.orgacs.org This biphasic system allows for easy separation of the product from the catalyst, which can be recycled, thereby enhancing the sustainability of the process. nih.govpsu.eduacs.orgacs.org
The table below illustrates a hypothetical continuous-flow hydroformylation process for the synthesis of this compound based on established methodologies for other alkenes.
| Parameter | Value | Reference |
| Substrate | 1-Cyclopropyl-1-methylethylene | N/A |
| Catalyst | [Rh(acac)(CO)₂]/ligand | psu.edursc.org |
| Solvent System | Supercritical CO₂ / Ionic Liquid | nih.govacs.orgacs.org |
| Pressure | 100-200 bar | psu.edursc.org |
| Temperature | 60-100 °C | illinois.edu |
| Syngas Ratio (CO:H₂) | 1:1 | illinois.edu |
| Expected Outcome | High conversion and selectivity to the aldehyde | N/A |
This table presents a conceptual continuous-flow process for this compound synthesis, drawing upon established principles and findings from related hydroformylation reactions.
Another potential pathway involves the oxidation of 2-cyclopropyl-2-methylpropan-1-ol. While specific continuous-flow oxidation methods for this particular alcohol are not extensively documented, the principles of flow chemistry can be applied. A solution of the alcohol could be continuously mixed with an oxidizing agent in a microreactor, allowing for precise control of reaction time and temperature, which can minimize the formation of byproducts.
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Green Solvents:
A key aspect of sustainable synthesis is the replacement of conventional volatile organic compounds (VOCs) with greener alternatives. For the hydroformylation of 1-cyclopropyl-1-methylethylene, several green solvents could be considered. rsc.orgrsc.org Supercritical carbon dioxide, as mentioned earlier, is a non-toxic, non-flammable, and inexpensive solvent that allows for easy product separation. rsc.org
Ionic liquids, while often having higher costs, offer excellent catalyst solubility and can be designed to be non-volatile and recyclable. nih.govacs.org Bio-derived solvents are also gaining traction. For example, triacetin, which is produced from the biodiesel byproduct glycerol, has shown promise as a sustainable solvent for hydroformylation reactions, in some cases leading to higher reaction rates compared to conventional solvents like toluene. acs.org Other green solvent options that have been explored for hydroformylation include anisole (B1667542) and cyclopentyl methyl ether (CPME). acs.org
The following table summarizes potential green solvents for the synthesis of this compound via hydroformylation.
| Green Solvent | Rationale for Use | Reference |
| Supercritical CO₂ | Non-toxic, non-flammable, facilitates easy separation | rsc.org |
| Ionic Liquids | High catalyst solubility, recyclable | nih.govacs.org |
| Triacetin | Bio-derived, low toxicity, can enhance reaction rates | acs.org |
| Anisole | Greener alternative to traditional aromatic solvents | acs.org |
| Cyclopentyl methyl ether (CPME) | Lower peroxide formation tendency than other ethers | acs.org |
This table highlights potential green solvents applicable to the synthesis of this compound, based on general studies in hydroformylation.
Catalyst Development:
The development of highly active and selective catalysts is central to sustainable synthesis. For the hydroformylation route, research focuses on rhodium catalysts with tailored ligands that can promote high regioselectivity towards the desired branched aldehyde product and allow for operation under milder conditions. illinois.edu Furthermore, efforts are directed towards catalyst systems that can be easily separated and recycled, such as those used in biphasic systems or immobilized on solid supports.
For the oxidation of 2-cyclopropyl-2-methylpropan-1-ol, the use of catalytic amounts of oxidizing agents with a co-oxidant like molecular oxygen would be a greener alternative to stoichiometric inorganic oxidants, which generate significant waste.
Mechanistic Organic Chemistry of 2 Cyclopropyl 2 Methylpropanal Reactivity
Reactivity Profiles of the Aldehyde Functionality
The aldehyde group in 2-cyclopropyl-2-methylpropanal is a primary site for chemical reactions, including nucleophilic additions, condensations, and redox transformations. The presence of a sterically demanding quaternary carbon adjacent to the carbonyl group influences the accessibility and reactivity of the aldehyde.
Nucleophilic Addition Reactions and Their Stereochemical Outcomes
The most fundamental reaction of the aldehyde group is nucleophilic addition. masterorganicchemistry.com The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond and is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This addition transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral geometry. masterorganicchemistry.comlibretexts.org
Common nucleophilic additions involve organometallic reagents, such as Grignard reagents (RMgX), and hydride reagents. masterorganicchemistry.commasterorganicchemistry.com For instance, the reaction of this compound with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol. libretexts.orgyoutube.com Similarly, reduction with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) furnishes the corresponding primary alcohol, 2-cyclopropyl-2-methylpropan-1-ol (B1457631). youtube.comnih.gov
Stereochemical Considerations: The carbonyl group of this compound is prochiral. Nucleophilic attack can occur from either the re or si face of the planar carbonyl group. libretexts.orglibretexts.org In the absence of a chiral catalyst or auxiliary, the attack from either face is equally probable, leading to the formation of a racemic mixture of the two possible enantiomeric alcohol products. libretexts.org The stereochemical outcome is dictated by the transition state energies, which are influenced by steric and electronic models such as the Felkin-Anh and Cram models. However, for a substrate like this compound, the significant steric hindrance from the adjacent quaternary carbon is a dominant factor.
Interactive Table: Nucleophilic Addition to this compound
| Nucleophile (Reagent) | Intermediate | Final Product | Product Type |
|---|---|---|---|
| CH₃MgBr (Grignard) | Tetrahedral Alkoxide | 3-Cyclopropyl-3-methylbutan-2-ol | Secondary Alcohol |
| NaBH₄ (Hydride) | Tetrahedral Alkoxide | 2-Cyclopropyl-2-methylpropan-1-ol | Primary Alcohol |
| HCN/KCN (Cyanide) | Tetrahedral Alkoxide (Cyanohydrin) | 3-Cyclopropyl-2-hydroxy-3-methylbutanenitrile | Cyanohydrin |
Condensation and Elimination Reactions
Condensation reactions typically involve the formation of a carbon-carbon bond. A crucial structural feature of this compound is the absence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group). This prevents it from forming an enolate and acting as the nucleophilic partner in self-aldol or related condensation reactions.
However, it can act as an electrophilic partner in directed condensation reactions, such as the Wittig reaction. The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide. masterorganicchemistry.com Reacting this compound with a phosphonium ylide, for example, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 3-cyclopropyl-3-methylbut-1-ene. The reaction proceeds via a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate, which then fragments to give the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comyoutube.com
Elimination reactions are the reverse of addition reactions and are less common for aldehydes unless a suitable leaving group is present on the α-carbon, which is not the case here.
Oxidation and Reduction Pathways
The aldehyde functionality of this compound is readily susceptible to both oxidation and reduction.
Oxidation: Aldehydes are easily oxidized to carboxylic acids. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can be employed. The oxidation of this compound yields 2-cyclopropyl-2-methylpropanoic acid. nih.gov
Reduction: The reduction of the aldehyde group yields a primary alcohol. This is a common transformation achieved with hydride reagents. Sodium borohydride (NaBH₄) is a mild reducing agent suitable for selectively reducing aldehydes and ketones, while lithium aluminum hydride (LiAlH₄) is a more powerful reagent that also reduces other functional groups. youtube.com Both would convert this compound into 2-cyclopropyl-2-methylpropan-1-ol. nih.gov
Cyclopropyl (B3062369) Ring Reactivity and Transformations
The three-membered cyclopropyl ring is characterized by significant ring strain (approximately 115 kJ/mol), which makes it susceptible to ring-opening reactions under specific conditions, particularly those involving cationic or radical intermediates. psu.edu
Acid-Catalyzed Ring Opening Mechanisms
While the aldehyde itself is not typically prone to acid-catalyzed ring opening, its derivatives can be. For example, the corresponding alcohol, 2-cyclopropyl-2-methylpropan-1-ol, can undergo rearrangement and ring-opening under acidic conditions. The mechanism would likely involve:
Protonation of the hydroxyl group by an acid.
Loss of a water molecule to form a primary carbocation.
A rapid rearrangement where the strained cyclopropane (B1198618) ring opens to relieve strain and form a more stable tertiary carbocation.
The resulting homoallylic carbocation is then trapped by a nucleophile present in the reaction medium.
This type of rearrangement is driven by the formation of a more stable carbocation and the release of the inherent strain energy of the cyclopropane ring.
Radical-Induced Cyclopropyl Transformations and Radical Clock Phenomena
The cyclopropylmethyl radical system is famous for its use as a "radical clock." This is a chemical probe used to determine the rates of fast radical reactions by comparing an unknown reaction rate to the known, very fast rate of the radical's own rearrangement. psu.eduresearchgate.net The rearrangement of the cyclopropylcarbinyl radical to the but-3-enyl (homoallyl) radical is one of the fastest unimolecular reactions known. acs.org
If a radical is generated on the carbon adjacent to the cyclopropyl ring of this compound (for instance, by hydrogen abstraction from the corresponding alcohol), the resulting 2-cyclopropyl-2-methyl-1-propyl radical would undergo an extremely rapid, irreversible ring-opening. psu.edu The rate of this ring-opening is influenced by substituents on both the cyclopropyl ring and the radical center.
The regioselectivity of the ring-opening typically involves the fission of the more substituted β,γ-bond within the cyclopropane ring to form the thermodynamically more stable radical product. rsc.org However, kinetic control can sometimes lead to the less stable product. rsc.org The high rate of this rearrangement makes the cyclopropylmethyl moiety a sensitive probe for the presence of radical intermediates in a reaction mechanism. If a reaction involving a cyclopropylmethyl-containing substrate yields ring-opened products, it is strong evidence for the involvement of a radical intermediate. researchgate.net
Interactive Table: Radical Clock Rate Constants for Cyclopropylcarbinyl Ring Opening
| Radical Structure | Substituents | Rate Constant (kᵣ) at 25 °C (s⁻¹) | Reference |
|---|---|---|---|
| Cyclopropylcarbinyl | H, H | ~1.3 x 10⁸ | psu.edu |
| 1-Methylcyclopropylcarbinyl | H, Me | ~1.0 x 10⁸ | acs.org |
| 1,1-Dimethylcyclopropylcarbinyl | Me, Me | ~4.7 x 10⁷ | acs.org |
| trans-2-Phenylcyclopropylcarbinyl | H, H (Ph on ring) | ~2.0 x 10¹⁰ | psu.edu |
Rearrangement Reactions Involving the Cyclopropyl Group
The reactivity of this compound is significantly influenced by the presence of the strained cyclopropane ring adjacent to the carbonyl group. This three-membered ring is susceptible to cleavage under various conditions, leading to a range of rearrangement products. The specific pathway followed often depends on the nature of the stimulus, be it acidic, thermal, or photochemical.
Acid-Catalyzed Rearrangements
In the presence of acid, the carbonyl oxygen of this compound is protonated, enhancing the electrophilicity of the carbonyl carbon. This activation facilitates the rearrangement of the adjacent cyclopropyl group. For cyclopropyl carbonyl compounds, acid-catalyzed pathways typically involve the opening of the cyclopropane ring to relieve ring strain. One common rearrangement for cyclopropyl ketones in the presence of strong acids is the formation of 4,5-dihydrofurans. arkat-usa.orgumich.edu This transformation proceeds via the opening of the cyclopropane ring to form a stabilized carbocation intermediate, which is then trapped intramolecularly by the carbonyl oxygen.
Another potential pathway is a ring-enlargement reaction to form a cyclobutanone (B123998) derivative. The mechanism involves the cleavage of a C-C bond in the cyclopropyl ring and subsequent bond formation to generate the four-membered ring. The specific outcome of these acid-catalyzed reactions is often dictated by the substitution pattern and the reaction conditions. For instance, the acid-catalyzed transformation of 2-hydroxycyclobutanones, which can be precursors to cyclopropyl aldehydes, highlights the mechanistic link between these ring systems. nih.gov The process can be rationalized by the formation of a cyclobutylthionium carbocation that undergoes ring contraction to the cyclopropyl aldehyde. nih.gov
Thermal Rearrangements
Thermally induced rearrangements of vinylcyclopropane (B126155) systems are well-documented and typically proceed through a vinylcyclopropane-cyclopentene rearrangement. However, in the case of 2-cyclopropylcycloalk-2-enones, which share the vinylcyclopropane motif, thermolysis has been shown to result in products from homo arkat-usa.orgacs.orgsigmatropic hydrogen migration rather than the expected cyclopentene (B43876) annulation. psu.edursc.org Heating 2-cyclopropylcycloalk-2-enones can lead to ring-opened products via this hydrogen shift mechanism. psu.edursc.org For instance, the thermolysis of 2-cyclopropylcyclohex-2-enone yields 2-propylphenol. rsc.org
While dicyclopropyl ketone and cyclopropyl phenyl ketone have shown thermal stability under certain decarboxylative rearrangement conditions, the introduction of other functionalities can lower the energy barrier for rearrangement. arkat-usa.orgumich.edu The thermal isomerization of cyclopropane itself to propene is a clean, first-order process that proceeds through a propane-1,3-diyl intermediate, highlighting the inherent tendency of the ring to open at elevated temperatures. thieme-connect.de For this compound, thermal activation could potentially lead to ring-opened isomeric aldehydes or ketones.
Photochemical Rearrangements
Photochemical activation provides an alternative avenue for the rearrangement of cyclopropyl carbonyl compounds. β,γ-Unsaturated aldehydes can undergo the oxa-di-π-methane (ODPM) rearrangement to yield cyclopropane carbaldehydes. researchgate.net Conversely, irradiation of 2-cyclopropyl-substituted systems can induce rearrangements involving the three-membered ring. The photolysis of 2-arylcyclopropylcarbinyl acetates, for example, results in a cyclopropylcarbinyl–homoallyl rearrangement to form homoallyl acetates. rsc.org Theoretical studies on bicyclic molecules containing a cyclopropane ring near a carbonyl group suggest that intersystem crossing is crucial for the photochemical rearrangement mechanisms, which can lead to various isomeric products. rsc.org For this compound, photochemical excitation could initiate cleavage of the cyclopropane ring, potentially leading to radical intermediates and subsequent rearrangement products.
Influence of Steric and Electronic Factors on Reaction Pathways
The reaction pathways of this compound are governed by a delicate interplay of steric and electronic factors originating from its unique structure. The presence of a quaternary α-carbon, substituted with both a bulky cyclopropyl group and a methyl group, creates significant steric hindrance around the aldehyde functionality. Concurrently, the electronic properties of the cyclopropyl group, which can act as a bent π-system, and the electron-withdrawing nature of the aldehyde group, dictate the molecule's reactivity.
Steric Hindrance: The substitution at the C2 position sterically shields the electrophilic carbonyl carbon. This hindrance can impede the approach of bulky nucleophiles, potentially slowing down addition reactions or favoring reactions with smaller reagents. It can also influence the regioselectivity of reactions where multiple sites are available for attack. Compared to less substituted aldehydes, the steric bulk at the α-position in this compound is a critical factor in determining reaction kinetics and product distributions.
Electronic Effects: The cyclopropyl group is known to stabilize an adjacent positive charge or radical center due to the p-character of its C-C bonds. psu.edu This electronic donation can influence reactions that proceed through cationic or radical intermediates. In contrast, the aldehyde group is strongly electron-withdrawing, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon.
This combination of a donor group (cyclopropyl) and an acceptor group (aldehyde) on adjacent carbons makes this compound a type of donor-acceptor cyclopropane. nih.gov The reactivity of such systems is often characterized by facile ring-opening reactions. nih.govresearchgate.netbohrium.com The polarization of the C1–C2 bond in donor-acceptor cyclopropanes not only enhances reactivity towards nucleophiles but can also direct the nucleophilic attack to the already substituted C2 position. researchgate.net The electronic nature of substituents has a profound effect, as demonstrated by the parabolic Hammett relationships observed in the ring-opening of 2-arylated cyclopropanes. researchgate.netbohrium.com
The following table summarizes the key steric and electronic influences on the reactivity of this compound:
| Factor | Group | Influence on Reactivity | Potential Outcome |
| Steric | α-methyl and α-cyclopropyl groups | Hinders nucleophilic attack at the carbonyl carbon. | Slower reaction rates with bulky reagents; potential for increased selectivity. |
| Electronic | Cyclopropyl group | Stabilizes adjacent positive charge or radical intermediates through its "bent" p-orbitals. | Facilitates rearrangement reactions involving carbocation or radical intermediates formed by ring-opening. |
| Electronic | Aldehyde group | Acts as an electron-withdrawing group, activating the carbonyl for nucleophilic attack. | Promotes addition reactions at the carbonyl carbon. |
| Combined | Donor-Acceptor System | Polarizes the bond between the cyclopropyl and carbonyl-bearing carbons. | Enhances reactivity in ring-opening reactions initiated by nucleophiles or electrophiles. researchgate.netbohrium.com |
Kinetic and Thermodynamic Aspects of this compound Reactions
The kinetics and thermodynamics of reactions involving this compound are fundamentally linked to the inherent strain energy of the cyclopropane ring and the electronic character of its substituents.
Thermodynamic Considerations: A primary thermodynamic driving force in many reactions of cyclopropanes is the release of ring strain, which amounts to over 100 kJ/mol. nih.gov This stored energy makes ring-opening reactions highly exothermic and thermodynamically favorable. For instance, in rearrangements that lead to acyclic or larger-ring products, the relief of this strain contributes significantly to a negative change in enthalpy (ΔH). Thermodynamic analysis of related titanium-mediated rearrangements shows that ring-opened products, such as α,β-unsaturated imines, can be more stable than their cyclopropyl imine precursors. nih.gov This suggests that for this compound, rearranged, ring-opened isomers are likely to be thermodynamically more stable.
Kinetic Factors: While ring-opening is often thermodynamically favored, the kinetic barrier (activation energy, Ea) determines the reaction rate. The rate of reactions can be quantified and predicted in some cases. For the broad class of electrophile-nucleophile reactions, the Mayr-Patz equation (log k₂ = sN(N + E)) provides a framework for predicting second-order rate constants based on the electrophilicity (E) of the electrophile and the nucleophilicity (N) and sensitivity (sN) of the nucleophile. nih.gov Electrophilic cyclopropanes can be characterized within this scale to predict their reactivity.
Kinetic studies on related electrophilic cyclopropanes show that they are significantly less reactive than analogous Michael acceptors (by 8-9 orders of magnitude), but their reactivity is enhanced by phenyl groups at the reaction center. nih.gov The rate of ring-opening is also highly dependent on the stability of the intermediate radical or ion. Substituents that stabilize the initial radical tend to decrease the rate of rearrangement. psu.edu
The table below presents kinetic data for the ring-opening of related cyclopropyl systems, which provides context for the potential reactivity of this compound.
| System | Reaction | Rate Constant (k) / Conditions | Reference |
| Cyclopropane | Thermal isomerization to propene | First-order reaction | thieme-connect.de |
| Cyclopropylmethyl carbanion | Ring-opening to but-3-enyl anion | ~9.5 x 10⁵ s⁻¹ at -24°C | psu.edu |
| Bicyclo[2.1.0]pent-2-yl radical | Ring-opening | Rate used to probe enzyme mechanisms, implying a very fast process. | psu.edu |
| Thiophenolates + Electrophilic Cyclopropanes | Nucleophilic ring-opening | Second-order rate constants determined; reactivity depends on substituents. | researchgate.net |
These data illustrate that the rate of cyclopropane ring-opening is highly variable and sensitive to the specific molecular structure and reaction conditions. For this compound, the combination of the aldehyde's electron-withdrawing nature and the α-substituents will determine the kinetic feasibility of its various potential reaction pathways.
Derivatization and Structural Modification of 2 Cyclopropyl 2 Methylpropanal
Synthesis of Derivatives at the Aldehyde Position (e.g., Imines, Acetals, Oximes)
The aldehyde group of 2-cyclopropyl-2-methylpropanal is a primary site for chemical modification, readily undergoing condensation reactions with various nucleophiles to yield a range of functional derivatives.
Imines (Schiff Bases): Imines, also known as Schiff bases, are formed through the reaction of an aldehyde with a primary amine. researchgate.net This condensation reaction is a cornerstone in the synthesis of nitrogen-containing compounds and is applicable to this compound. researchgate.net The general reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration, often catalyzed by an acid or a dehydrating agent like titanium tetrachloride (TiCl₄). nih.gov The resulting imine, such as N-substituted 1-(2-cyclopropyl-2-methylpropylidene)amines, retains the core cyclopropyl (B3062369) structure while introducing a versatile C=N double bond. These imine derivatives are crucial intermediates for the synthesis of more complex amines and heterocyclic systems. researchgate.net
Acetals: Acetals are protecting groups for aldehydes, formed by reacting the aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. This reaction transforms the carbonyl group of this compound into a diether, effectively masking its reactivity. The formation of the corresponding dialkyl acetal (B89532) allows other parts of the molecule to be modified without interference from the aldehyde. The acetal can be readily removed by acid-catalyzed hydrolysis, regenerating the original aldehyde.
Oximes: Oximes are synthesized by the reaction of aldehydes with hydroxylamine (B1172632). mdpi.com This reaction is robust and can be performed under various conditions, including solvent-free methods under microwave irradiation or with zinc oxide at elevated temperatures, to produce high yields of the corresponding oxime. mdpi.com The reaction of this compound with hydroxylamine yields this compound oxime. Oximes are stable, crystalline compounds that serve as important intermediates. They can be reduced to primary amines, rearranged to amides (Beckmann rearrangement), or used as precursors for nitric oxide (NO) donors in medicinal chemistry. mdpi.com
Table 1: Synthesis of Aldehyde Derivatives
| Derivative | Reactant | General Reaction Condition | Product Class |
|---|---|---|---|
| Imine | Primary Amine (R-NH₂) | Acid catalyst, Dehydration | N-substituted 1-(2-cyclopropyl-2-methylpropylidene)amine |
| Acetal | Alcohol (R-OH) | Acid catalyst | 1,1-Dialkoxy-2-cyclopropyl-2-methylpropane |
| Oxime | Hydroxylamine (NH₂OH) | Mild acid/base | This compound oxime |
Transformations to Corresponding Alcohols and Carboxylic Acids
The aldehyde functionality of this compound can be readily transformed into its corresponding primary alcohol or carboxylic acid through standard oxidation and reduction protocols.
Reduction to Alcohol: The reduction of this compound yields 2-cyclopropyl-2-methylpropan-1-ol (B1457631). nih.gov This transformation is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). These methods are highly efficient and selective for the reduction of the aldehyde group without affecting the cyclopropyl ring. The resulting primary alcohol is a valuable synthetic intermediate, for instance, in the preparation of esters or ethers.
Oxidation to Carboxylic Acid: Oxidation of the aldehyde group leads to the formation of 2-cyclopropyl-2-methylpropanoic acid. nih.gov A variety of oxidizing agents can be employed for this purpose. Milder reagents, such as silver nitrate (B79036) (AgNO₃) or Tollens' reagent, are effective for this conversion. nih.gov Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid-based reagents (e.g., Jones reagent) can also be used, although care must be taken to control the reaction conditions to avoid potential side reactions or degradation of the cyclopropyl ring. The resulting carboxylic acid can be further derivatized to form esters, amides, or acid chlorides.
Table 2: Oxidation and Reduction of the Aldehyde Group
| Transformation | Reagent(s) | Product |
|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 2-Cyclopropyl-2-methylpropan-1-ol |
| Oxidation | Silver nitrate (AgNO₃), Potassium permanganate (KMnO₄), or Jones reagent | 2-Cyclopropyl-2-methylpropanoic acid |
Formation of Carbonyl-Containing Heterocycles
The aldehyde group of this compound can act as a key electrophile in cyclocondensation reactions to form a variety of carbonyl-containing heterocycles. These reactions are fundamental in medicinal chemistry and materials science for creating novel molecular scaffolds. For example, donor-acceptor cyclopropanes, which can be conceptually related to the reactivity of this compound, are known to participate in reactions that form chromane (B1220400) derivatives and 2,3-dihydrobenzofurans. nih.gov
While specific examples starting directly from this compound are not extensively documented in readily available literature, established synthetic methodologies for heterocycle synthesis can be applied. Multi-component reactions like the Biginelli or Hantzsch reactions, which utilize an aldehyde as a key component, could potentially incorporate this compound to synthesize dihydropyrimidinones and dihydropyridines, respectively, bearing the unique 2-cyclopropyl-2-methylpropyl substituent. The steric bulk of this group may influence reaction rates and yields, but it also offers a route to novel, highly substituted heterocyclic compounds.
Introduction of New Substituents onto the Cyclopropyl Ring
Direct functionalization of the cyclopropyl ring in this compound without ring-opening is synthetically challenging due to the high C-H bond dissociation energy and the strained nature of the ring. hyphadiscovery.com Most synthetic strategies involve constructing a substituted cyclopropane (B1198618) ring from acyclic precursors rather than modifying a pre-existing one.
However, certain advanced methods can be considered. For instance, transition metal-catalyzed C-H activation could potentially introduce substituents, although this remains an area of ongoing research. A more common approach is to synthesize derivatives from substituted starting materials. For example, a substituted alkene can undergo a cyclopropanation reaction (e.g., Simmons-Smith reaction or transition metal-catalyzed decomposition of a diazo compound) to build the desired substituted cyclopropane ring. nih.govorganic-chemistry.org This allows for the introduction of a wide variety of substituents, such as halogens or alkyl groups, onto the cyclopropane moiety before the aldehyde is formed or unmasked. Research into fluorinated cyclopropane derivatives has shown that constructing the ring via transition metal-catalyzed [2+1]-cycloaddition is a viable strategy. nih.gov
Synthetic Utility of this compound Derivatives in Complex Molecule Construction
Derivatives of this compound serve as valuable building blocks in the synthesis of more complex molecules, including natural products and biologically active compounds. rsc.org The cyclopropane ring is a prevalent motif in many natural products and pharmaceuticals, valued for the conformational rigidity and metabolic stability it imparts to a molecule. hyphadiscovery.comresearchgate.net
The derivatives, such as the corresponding alcohol, acid, or imine, can be incorporated into larger structures through various coupling reactions. For example, the carboxylic acid derivative can be coupled with amines or alcohols to form amides or esters, respectively. These amides and esters might be part of a larger bioactive scaffold, such as enzyme inhibitors or receptor ligands, where the 2-cyclopropyl-2-methylpropyl group can provide specific steric interactions within a protein's binding pocket. unl.pt The use of cyclopropyl carbaldehydes and their derivatives is recognized as a useful tool for accessing complex molecular architectures. nih.gov The unique combination of a quaternary center and a cyclopropyl ring can be exploited to create sterically demanding environments in target molecules, influencing their conformation and biological activity.
Advanced Spectroscopic and Chromatographic Characterization Methods for 2 Cyclopropyl 2 Methylpropanal
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 2-cyclopropyl-2-methylpropanal. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom. docbrown.infoethernet.edu.et
In the ¹H NMR spectrum of this compound, the hydrogen atoms exhibit distinct chemical shifts and splitting patterns. The protons of the two methyl groups are equivalent and thus appear as a single signal, which is split by the adjacent methine proton. The aldehydic proton appears at a characteristically downfield chemical shift due to the deshielding effect of the carbonyl group. docbrown.infolibretexts.org The protons on the cyclopropyl (B3062369) ring have complex splitting patterns due to their diastereotopic nature and coupling with each other and the adjacent methine proton.
The ¹³C NMR spectrum shows distinct signals for each carbon environment within the molecule. The carbonyl carbon is readily identified by its significant downfield chemical shift, typically in the range of 200-205 ppm. docbrown.info The quaternary carbon, the methyl carbons, and the carbons of the cyclopropyl ring each appear at characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |
| Aldehydic CH | 9.5 - 9.7 | 204 - 205 | Doublet |
| Quaternary C | - | 45 - 50 | - |
| Methyl CH₃ | 1.0 - 1.2 | 15 - 20 | Doublet |
| Cyclopropyl CH | 0.8 - 1.5 | 10 - 15 | Multiplet |
| Cyclopropyl CH₂ | 0.3 - 0.8 | 5 - 10 | Multiplet |
Note: These are predicted values and may vary slightly based on solvent and experimental conditions.
Mass Spectrometry Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. nih.gov The fragmentation of this compound is influenced by the presence of the aldehyde functional group, the quaternary carbon center, and the cyclopropyl ring.
Alpha-cleavage is a characteristic fragmentation pathway for carbonyl compounds. libretexts.orgyoutube.comlibretexts.org In this compound, α-cleavage can occur on either side of the carbonyl group. Cleavage of the bond between the carbonyl carbon and the quaternary carbon results in the loss of a 2-cyclopropyl-2-methylpropyl radical, leading to the formation of a formyl cation ([CHO]⁺) with a mass-to-charge ratio (m/z) of 29. Alternatively, cleavage of the C-H bond of the aldehyde can lead to a peak at M-1. miamioh.edu
Beta-cleavage involves the breaking of the bond at the carbon atom beta to the carbonyl group. For this compound, this would involve cleavage of one of the methyl groups or the cyclopropyl ring from the quaternary carbon, although this is generally less favorable than α-cleavage for aldehydes. miamioh.edu
The McLafferty rearrangement is a specific fragmentation process that occurs in carbonyl compounds containing a γ-hydrogen atom. chemistrylearner.comwikipedia.orgyoutube.com This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered ring transition state, followed by cleavage of the β-bond. libretexts.orgyoutube.com In the case of this compound, a classical McLafferty rearrangement is not possible as there are no γ-hydrogens. However, related rearrangement processes might occur, leading to characteristic fragment ions.
The cyclopropyl ring itself can undergo characteristic fragmentation. Upon ionization, the cyclopropane (B1198618) ring can open to form a propene radical cation or lose successive hydrogen atoms. docbrown.info In the context of this compound, fragmentation may involve the loss of the cyclopropyl group as a radical (C₃H₅•) or as a cation (C₃H₅⁺). The fragmentation pattern of the cyclopropyl moiety can be complex, often leading to a series of ions with m/z values corresponding to C₃Hn⁺ and C₂Hn⁺ fragments. docbrown.infodocbrown.info
Table 2: Potential Mass Spectrometry Fragments of this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 112 | [C₇H₁₂O]⁺• | Molecular Ion (M⁺•) |
| 83 | [C₅H₇O]⁺ | Loss of ethyl radical (from ring opening) |
| 71 | [C₄H₇O]⁺ | α-cleavage with loss of propyl radical |
| 57 | [C₄H₉]⁺ | Loss of formylcyclopropyl radical |
| 43 | [C₃H₇]⁺ | Isopropyl cation from cleavage |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation or allyl cation |
| 29 | [CHO]⁺ | α-cleavage |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. rug.nl
For this compound, the most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde, typically appearing in the region of 1720-1740 cm⁻¹. docbrown.info The C-H stretching vibration of the aldehyde group is also characteristic, appearing as a pair of weak to medium bands between 2700 and 2900 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the methyl and cyclopropyl groups. docbrown.info
Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum, although it is typically weaker than in the FTIR spectrum. The symmetric "breathing" mode of the cyclopropyl ring gives rise to a characteristic Raman band, which can be useful for confirming the presence of this structural feature. osu.edu
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Aldehyde C=O | Stretch | 1720 - 1740 | FTIR (strong), Raman (moderate) |
| Aldehyde C-H | Stretch | 2700 - 2900 (two bands) | FTIR (weak to medium) |
| Methyl C-H | Stretch | 2850 - 3000 | FTIR, Raman |
| Cyclopropyl C-H | Stretch | ~3050 | FTIR, Raman |
| Cyclopropyl Ring | Breathing | ~1200 | Raman (characteristic) |
Chromatographic Separation Method Development and Optimization (e.g., Chiral GC/HPLC for Enantiomeric Purity)
Since this compound possesses a chiral center at the quaternary carbon, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial for applications where stereochemistry is important. Chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC), is the method of choice for this purpose. gcms.czvt.eduresearchgate.net
In chiral GC, a chiral stationary phase (CSP), often based on derivatized cyclodextrins, is used. gcms.czchromatographyonline.comchromatographyonline.com The enantiomers of this compound will interact differently with the CSP, leading to different retention times and thus separation. Optimization of the temperature program and carrier gas flow rate is essential for achieving good resolution.
For chiral HPLC, a variety of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. nih.govcsfarmacie.czsigmaaldrich.com The choice of mobile phase, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving enantioseparation. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. Method development involves screening different CSPs and mobile phase compositions to find the optimal conditions for baseline separation of the enantiomers.
Theoretical and Computational Studies on 2 Cyclopropyl 2 Methylpropanal
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-cyclopropyl-2-methylpropanal, methods like Density Functional Theory (DFT) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD) theory would be employed to determine its electronic structure and energetics.
These calculations would provide key insights into:
Molecular Orbital Energies: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO gap would indicate the molecule's kinetic stability.
Electron Density Distribution: Mapping the electron density would reveal the distribution of charge within the molecule, highlighting the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen.
Dipole Moment: The magnitude and direction of the molecular dipole moment would be calculated, providing information about the molecule's polarity.
Thermochemical Properties: Heats of formation, standard Gibbs free energies of formation, and ideal gas heat capacities could be predicted, offering a thermodynamic profile of the compound.
While no specific data exists for this compound, studies on related molecules like cyclopropane (B1198618) and isopropylcyclopropane provide a basis for what to expect.
Table 1: Predicted and Experimental Thermochemical Data for Related Compounds
| Compound | Formula | Enthalpy of Formation (gas, kJ/mol) | Standard Gibbs Free Energy of Formation (kJ/mol) |
|---|---|---|---|
| Cyclopropane | C₃H₆ | 53.3 | 104.5 |
| Isopropylcyclopropane | C₆H₁₂ | -1.7 | Not Available |
Data sourced from publicly available chemical databases. These values are for illustrative purposes to show the type of data that would be generated for this compound.
Conformational Analysis and Potential Energy Surfaces
The presence of the rotatable bond between the quaternary carbon and the carbonyl group in this compound suggests the existence of different conformers. The key rotational isomers would be the s-trans (or anti-periplanar) and s-cis (or syn-periplanar) conformations, defined by the dihedral angle between the cyclopropyl (B3062369) group and the carbonyl oxygen.
A potential energy surface (PES) scan, performed by systematically varying this dihedral angle and calculating the energy at each step, would reveal the relative stabilities of these conformers and the energy barriers to their interconversion. It is generally observed in similar aldehydes that the s-trans conformer is slightly more stable than the s-cis due to reduced steric hindrance. uni.lu However, the bulky gem-dimethyl groups on the alpha-carbon in this compound could influence this preference.
Additionally, the orientation of the cyclopropyl ring relative to the propanal backbone would introduce further conformational complexity, specifically "bisected" and "eclipsed" arrangements. Computational studies on other cyclopropyl-carbonyl systems have shown that the bisected conformation, where the C-C bonds of the cyclopropyl ring straddle the plane of the carbonyl group, is often favored due to electronic interactions between the Walsh orbitals of the cyclopropyl ring and the π-system of the carbonyl group.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, theoretical modeling could be used to investigate various reactions, such as:
Nucleophilic Addition to the Carbonyl Group: Modeling the addition of a nucleophile (e.g., a Grignard reagent or a hydride) would involve locating the transition state structure and calculating the activation energy. This would provide insights into the reactivity of the carbonyl group.
Reactions Involving the Cyclopropyl Ring: The unique strain and electronic properties of the cyclopropyl group could lead to interesting reactivity. Computational modeling could explore potential ring-opening reactions under acidic, basic, or radical conditions. For instance, studies on other cyclopropyl ketones have shown that they can undergo ring-opening hydrosilylation. acs.org
For each proposed reaction pathway, the geometries of reactants, transition states, intermediates, and products would be optimized, and their energies calculated to construct a complete reaction energy profile.
Structure-Reactivity Relationship Predictions
By systematically modifying the structure of this compound in silico (e.g., by changing substituents) and calculating various electronic and steric descriptors, a quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) model could be developed. This would allow for the prediction of reactivity or physical properties for a series of related compounds without the need for extensive experimental work. For example, the effect of substituting the methyl groups with other alkyl groups on the reaction rate of nucleophilic addition could be investigated.
Applications of 2 Cyclopropyl 2 Methylpropanal in Chemical and Materials Synthesis
Role as a Building Block for Complex Organic Molecules
Intermediate in Natural Product Synthesis
The synthesis of natural products often involves intricate molecular architectures where small, functionalized building blocks are essential. Cyclopropane-containing natural products are a well-established class of compounds with diverse biological activities. However, a review of synthetic routes towards these natural products does not indicate the use of 2-cyclopropyl-2-methylpropanal as an intermediate. General methods for creating cyclopropane (B1198618) rings, such as the Simmons-Smith reaction, are common, but specific examples involving this aldehyde are not documented in the available literature. marquette.edursc.orgrsc.org
Precursor for Pharmaceutical Intermediates
Cyclopropane rings are valued in medicinal chemistry for their unique conformational and electronic properties, which can enhance the metabolic stability and biological activity of drug candidates. vulcanchem.com While many cyclopropane derivatives serve as key pharmaceutical intermediates, there is no evidence to suggest that this compound is currently employed as a precursor in the synthesis of any specific pharmaceutical compounds. Research in this area often focuses on the enzymatic and catalytic synthesis of chiral cyclopropane building blocks for targeted drug development. nih.gov
Precursor in Polymer Chemistry and Monomer Synthesis
The field of polymer chemistry utilizes a vast array of monomers to create materials with specific properties. While some cyclopropane-containing molecules have been investigated for their potential in polymer synthesis, often through ring-opening polymerization to reduce shrinkage, there are no available studies on the use of this compound in this context. researchgate.net Research on cyclopropane-containing polymers has explored other derivatives, such as those with vinyl or methoxycarbonyl groups, to produce optically transparent copolymers. jomardpublishing.com
Contributions to Fragrance and Flavor Precursor Chemistry
Aldehydes are a critical class of compounds in the fragrance and flavor industry, contributing to a wide range of scents. The structural features of an aldehyde, including chain length and branching, significantly influence its olfactory properties. While some cyclopropane-containing compounds are known for their unique aromatic profiles, there is no specific information linking this compound to the synthesis of fragrance or flavor precursors. nih.gov Patent applications in this area often focus on other structured aldehydes, such as 3-cyclohexyl-2-methylpropanal. google.com
Mechanistic Studies of Aroma Generation from this compound Derivatives
Due to the lack of data on this compound's use as a fragrance precursor, there are consequently no mechanistic studies on aroma generation from its derivatives.
Catalysis and Biocatalysis Involving this compound Transformations
Catalytic and biocatalytic transformations are crucial for developing efficient and selective chemical syntheses. The cyclopropane ring can be a target for various catalytic reactions, including ring-opening and functionalization. However, there are no specific research articles or data available that describe catalytic or biocatalytic transformations involving this compound. The existing literature on cyclopropane catalysis focuses on other substrates and reaction types. nih.govorganic-chemistry.org Similarly, while biocatalysis is used to produce valuable chiral intermediates, including substituted cyclopropanes, there is no mention of processes involving this compound. researchgate.net
Enzyme-Mediated Biotransformations and Mechanistic Probes
While specific studies on the direct enzyme-mediated biotransformation of this compound are not extensively documented in publicly available research, the principles of biocatalysis on structurally related compounds provide a strong indication of its potential utility in this field. Enzymes that act on aldehydes and cyclopropyl-containing molecules are of particular interest.
Aldehyde oxidoreductases (AORs) and carboxylic acid reductases (CARs) are two key enzyme families that catalyze the interconversion of carboxylic acids and aldehydes. nih.gov AORs, in particular, are known to have a broad substrate spectrum, accommodating branched-chain aliphatic aldehydes. nih.gov This suggests a potential for the enzymatic oxidation of this compound to its corresponding carboxylic acid, 2-cyclopropyl-2-methylpropanoic acid, or the reduction of the acid to the aldehyde. Such transformations are valuable for creating chiral centers and producing enantiomerically pure compounds, a significant advantage of biocatalysis.
The cyclopropyl (B3062369) group in this compound also makes it an excellent candidate as a mechanistic probe for certain enzymatic reactions. Cyclopropyl-containing molecules are often used as "radical clocks" to investigate reaction mechanisms, particularly those involving radical intermediates. nih.gov For example, a cyclopropyl aldehyde has been used to study the mechanism of cyanobacterial aldehyde decarbonylase (cAD), a non-heme di-iron oxygenase. The reaction of this cyclopropyl-containing aldehyde with cAD led to a rearranged product, providing evidence for a radical-based mechanism for C-C bond cleavage. nih.gov In some cases, such probes can also act as mechanism-based irreversible inhibitors, where the reactive cyclopropyl group leads to covalent modification of the enzyme. nih.gov
Furthermore, engineered enzymes, such as myoglobin (B1173299) variants, have been successfully used for the enantioselective cyclopropanation of olefins using ethyl diazopyruvate as a carbene source, producing α-cyclopropyl-pyruvates. utdallas.edu This demonstrates the ability of enzymes to construct cyclopropane rings with high stereoselectivity. While this is the synthesis of a cyclopropyl compound rather than the transformation of one, it underscores the compatibility of the cyclopropyl motif with enzymatic systems.
The following table summarizes enzyme types and their potential or demonstrated reactions with cyclopropyl-containing aldehydes or related structures, highlighting the relevance for this compound.
| Enzyme Type | Reaction | Relevance to this compound |
| Aldehyde Oxidoreductases (AORs) | Reversible oxidation of aldehydes to carboxylic acids. | Potential for the stereoselective oxidation of this compound to its corresponding acid. nih.gov |
| Carboxylic Acid Reductases (CARs) | Reduction of carboxylic acids to aldehydes. | Potential for the enzymatic synthesis of this compound from its corresponding acid. mdpi.com |
| Cyanobacterial Aldehyde Decarbonylase (cAD) | Decarbonylation of fatty aldehydes to alkanes. | Used with a cyclopropyl aldehyde as a mechanistic probe to demonstrate a radical intermediate. nih.gov |
| Engineered Myoglobin Variants | Enantioselective cyclopropanation. | Demonstrates enzymatic compatibility with and synthesis of complex cyclopropyl structures. utdallas.edu |
Development of Novel Chemical Reagents and Tools
The aldehyde functional group and the cyclopropyl ring in this compound provide avenues for its use in the development of novel chemical reagents and tools. The cyclopropane motif is a desirable feature in medicinal chemistry and drug design due to its conformational rigidity and ability to introduce three-dimensionality. researchgate.net
The synthesis of cyclopropyl analogues of known bioactive molecules is a common strategy to explore structure-activity relationships and develop new therapeutic agents or chemical probes. For instance, cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) have been synthesized and evaluated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.gov While not directly involving this compound, this highlights the value of the cyclopropyl group in creating novel molecular architectures for biological targets.
The aldehyde group of this compound can undergo a wide range of chemical transformations, allowing it to be incorporated into larger, more complex molecules. These reactions can include:
Reductive amination to form amines.
Wittig reactions to form alkenes.
Grignard and other organometallic additions to form secondary alcohols.
Oxidation to a carboxylic acid, which can then be converted to esters, amides, and other acid derivatives.
These transformations allow for the use of this compound as a starting material for the synthesis of libraries of compounds with a conserved cyclopropyl-gem-dimethyl motif for screening in drug discovery or as chemical probes. nih.govchemicalprobes.org The development of enantioenriched 2,2-disubstituted pyrrolidines, for example, has been achieved through a sequence that creates a stereogenic quaternary center, demonstrating a pathway to novel, three-dimensional structures that are of interest in medicinal chemistry. nih.gov
The combination of the reactive aldehyde and the unique properties of the cyclopropyl ring makes this compound a potentially valuable reagent for creating complex and sterically hindered structures that may not be easily accessible through other synthetic routes.
Environmental Transformation and Degradation Pathways of 2 Cyclopropyl 2 Methylpropanal
Photolytic Degradation Mechanisms and Products
Specific studies on the photolytic degradation of 2-cyclopropyl-2-methylpropanal are not available in the current scientific literature. However, the environmental photochemistry of aldehydes indicates that they can undergo direct photolysis or react with photochemically generated species. Aldehydes are known to be reactive compounds that can undergo oxidation or reduction reactions. epa.gov The irradiation of certain aldehydes has been shown to result in the formation of phytotoxicant products different from the original compounds. epa.gov
In the gas phase, the degradation of organic molecules can be initiated by the formation of a radical. acs.org For a compound like this compound, this could involve the abstraction of the aldehydic hydrogen, leading to the formation of a 2-cyclopropyl-2-methylpropanoyl radical. The subsequent reactions of this radical would determine the degradation products.
Biotic Degradation Pathways and metabolite Formation (excluding toxicology)
There is a lack of specific research on the biotic degradation of this compound. However, general principles of microbial metabolism of aldehydes and cyclopropyl-containing compounds can provide insights into potential pathways. Aldehydes are typically oxidized by microorganisms to the corresponding carboxylic acids. In this case, this compound would be expected to be oxidized to 2-cyclopropyl-2-methylpropanoic acid.
The stability of the cyclopropyl (B3062369) ring is a significant factor in its biodegradation. While often used in drug design to slow down metabolism, chemenu.com cyclopropyl rings are not entirely resistant to microbial degradation. For instance, the degradation of the cyclopropyl-containing natural toxin ptaquiloside (B1252988) in soil is influenced by microbial activity, among other factors like pH and temperature. wikipedia.org The biodegradation of some compounds with a cyclopropyl moiety has been observed in various microorganisms, which can utilize them as a carbon source. The initial step in the degradation of the cyclopropane (B1198618) ring often involves its opening, which can be catalyzed by specific enzymes.
Oxidative Transformation in Environmental Matrices
Information regarding the oxidative transformation of this compound in environmental matrices such as water, soil, or air is not specifically documented. Aldehydes are generally susceptible to oxidation. epa.gov In the atmosphere, aldehydes can react with hydroxyl radicals (•OH), which are highly reactive and play a major role in the daytime chemistry of the troposphere. The reaction of aldehydes with •OH radicals typically proceeds via abstraction of the aldehydic hydrogen atom, leading to the formation of an acyl radical. This radical can then react with molecular oxygen to form an acylperoxy radical, which can participate in further atmospheric reactions.
In aqueous environments, oxidation can be initiated by various oxidants, including hydroxyl radicals generated through photochemical processes. The likely initial product of the oxidation of this compound in environmental matrices would be 2-cyclopropyl-2-methylpropanoic acid.
Modeling of Environmental Fate and Persistence
Due to the absence of experimental data on the environmental fate of this compound, predictive models such as Quantitative Structure-Activity Relationship (QSAR) models could be employed to estimate its persistence and degradation. QSAR models use the chemical structure of a compound to predict its physicochemical properties and environmental behavior. nih.govnih.gov
For aldehydes, QSAR models have been developed to predict various endpoints, including mutagenicity and other toxicological properties. nih.gov Similar models could be applied to estimate properties relevant to environmental fate, such as biodegradability, soil sorption, and atmospheric half-life. The inputs for such models would include molecular descriptors derived from the structure of this compound. However, without specific published modeling studies on this compound, any discussion of its modeled environmental fate remains speculative. The accuracy of such predictions would also depend on the availability of data for structurally similar compounds in the training sets of the models.
Emerging Research Directions and Future Outlook for 2 Cyclopropyl 2 Methylpropanal
Unexplored Synthetic Methodologies and Process Intensification
The synthesis of 2-cyclopropyl-2-methylpropanal is inherently challenging due to the steric hindrance around the quaternary carbon and the reactive nature of the aldehyde functionality. While classical cyclopropanation and aldehyde synthesis methods exist, their application to this specific target often requires significant optimization. rsc.orgrsc.orgchadsprep.com Future research is likely to focus on more efficient and selective synthetic strategies.
One promising but relatively unexplored avenue is the use of biocatalytic methods . Engineered enzymes, such as cyclopropane (B1198618) synthase (CS) enzymes and repurposed heme proteins, have shown remarkable efficiency and stereoselectivity in the synthesis of various cyclopropane-containing molecules. nih.govacs.orgutdallas.eduthieme-connect.comgithub.io Developing a biocatalyst for the direct and asymmetric synthesis of this compound or a close precursor could offer a greener and more efficient alternative to traditional chemical routes.
Another area ripe for exploration is the application of novel catalytic systems . For instance, metal-catalyzed reactions that can tolerate the aldehyde functionality or employ a protected form that can be easily deprotected are of high interest. The development of catalytic methods for the enantioselective synthesis of α-quaternary aldehydes is an active area of research and could be adapted for this specific molecule. unc.edu
Process intensification represents a significant opportunity to improve the synthesis of this compound on a larger scale. mdpi.comcetjournal.itresearchgate.net This could involve the use of continuous-flow reactors, which can offer better control over reaction parameters, improved safety for highly reactive intermediates, and potentially higher yields. nih.gov The integration of reaction and separation steps in a single unit, a key principle of process intensification, could also be explored to streamline the production and purification of this compound.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes (e.g., cyclopropane synthases, tautomerases). nih.govgithub.io |
| Novel Catalysis | Access to new reaction pathways, improved efficiency and selectivity. | Development of catalysts for asymmetric synthesis of α-quaternary aldehydes. unc.edu |
| Process Intensification | Enhanced safety, improved scalability, reduced costs. | Application of continuous-flow synthesis and integrated reaction-separation systems. mdpi.comcetjournal.it |
Discovery of Novel Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay between the strained cyclopropane ring and the electrophilic aldehyde group. While the general reactions of aldehydes are well-established, the influence of the adjacent sterically demanding cyclopropyl-substituted quaternary center is not well-documented. stackexchange.com
Future research will likely delve into the unique reactivity imparted by this structural combination. For example, the cyclopropane ring can undergo ring-opening reactions under various conditions, including acidic, basic, or radical-mediated pathways. rsc.orgrsc.orgbeilstein-journals.orgnih.gov The regioselectivity and stereoselectivity of these ring-opening reactions in this compound are yet to be systematically studied and could lead to the synthesis of novel acyclic structures.
Furthermore, the aldehyde group can serve as a handle for a variety of transformations, including nucleophilic additions, condensations, and oxidations. Understanding how the steric bulk of the neighboring quaternary center influences the transition states of these reactions is a key area for mechanistic investigation . scielo.org.mx Computational studies, in conjunction with experimental work, could provide valuable insights into the reaction pathways and help in designing new transformations.
The participation of the cyclopropyl (B3062369) group in reactions initiated at the aldehyde, for instance through homo-conjugate additions or rearrangements, is another fascinating area for exploration. The development of tandem reactions, where a transformation at the aldehyde triggers a subsequent reaction involving the cyclopropane ring, could lead to the rapid construction of complex molecular architectures.
| Reaction Type | Potential Outcome | Area for Mechanistic Study |
| Ring-Opening Reactions | Synthesis of novel acyclic compounds. | Regio- and stereoselectivity under acidic, basic, or radical conditions. rsc.orgbeilstein-journals.orgnih.gov |
| Aldehyde Transformations | Access to a variety of functional groups. | Influence of steric hindrance on reaction kinetics and stereochemical outcomes. |
| Tandem Reactions | Rapid assembly of complex molecules. | Design of sequential reactions involving both the aldehyde and cyclopropane moieties. |
Potential for Expanded Applications in Sustainable Chemistry and Advanced Materials
The unique structural features of this compound make it an intriguing building block for applications in sustainable chemistry and advanced materials, though specific research in these areas is currently nascent.
In the realm of sustainable chemistry , the use of this compound as a bio-based or biodegradable building block could be explored. If sustainable synthetic routes to this compound are developed, it could serve as a precursor to a variety of other chemicals, potentially reducing the reliance on petrochemical feedstocks. Its potential as a fragrance or flavor ingredient could also be investigated, as structurally related aldehydes are known to possess interesting organoleptic properties. researchgate.net
The incorporation of the rigid and strained cyclopropane unit into advanced materials could lead to novel properties. For example, polymers derived from monomers containing the this compound motif could exhibit unique thermal or mechanical properties. rsc.org The potential for ring-opening polymerization of cyclopropane derivatives offers a pathway to new polymer backbones. rsc.org Furthermore, the aldehyde functionality provides a reactive site for cross-linking or surface modification of materials.
| Application Area | Potential Role of this compound | Key Research Questions |
| Sustainable Chemistry | Bio-based building block, precursor to biodegradable compounds. | Can it be synthesized from renewable resources? What are the environmental fates of its derivatives? |
| Advanced Materials | Monomer for novel polymers, cross-linking agent. | How does the cyclopropane unit affect polymer properties? Can it be used to create functional materials? rsc.org |
| Agrochemicals/Pharmaceuticals | Scaffold for bioactive molecules. | Does the unique steric and electronic nature of the molecule lead to interesting biological activity? acs.orggoogle.comnih.gov |
Challenges and Opportunities in this compound Research
The primary challenge in the study of this compound lies in its synthesis. The construction of the α-quaternary center is a significant hurdle, and the development of efficient, scalable, and stereoselective methods remains a key objective. unc.edu The inherent reactivity of the aldehyde can also complicate synthetic and purification steps.
However, these challenges are intrinsically linked to significant opportunities . Overcoming the synthetic difficulties will not only provide access to this compound for further study but will also contribute to the broader field of organic synthesis by establishing new methods for constructing sterically congested molecules.
The largely unexplored reactivity of this compound means there is a high potential for the discovery of novel chemical transformations . The unique combination of a strained ring and a reactive functional group could lead to unexpected and synthetically useful reactions.
Furthermore, the potential applications of this compound and its derivatives are vast and largely untapped. From serving as a chiral building block in medicinal chemistry to a monomer in materials science, the opportunities for this molecule are broad. The exploration of its biological activity could lead to the development of new pharmaceuticals or agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
